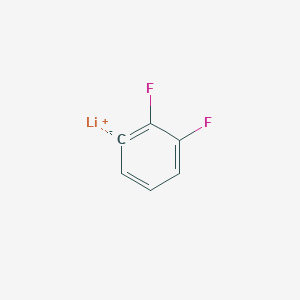

Lithium, (2,3-difluorophenyl)-

Description

Structure

3D Structure of Parent

Properties

CAS No. |

126163-64-2 |

|---|---|

Molecular Formula |

C6H3F2Li |

Molecular Weight |

120.1 g/mol |

IUPAC Name |

lithium;1,2-difluorobenzene-6-ide |

InChI |

InChI=1S/C6H3F2.Li/c7-5-3-1-2-4-6(5)8;/h1-3H;/q-1;+1 |

InChI Key |

HINICOSKCHKZOG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=C[C-]=C(C(=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Lithium, 2,3 Difluorophenyl

Direct Ortho-Lithiation of 1,2-Difluorobenzene (B135520)

Direct ortho-lithiation, also known as directed ortho-metalation (DoM), is a powerful method for the regioselective deprotonation of aromatic compounds. wpmucdn.com In the case of 1,2-difluorobenzene, one of the fluorine atoms acts as a directed metalation group (DMG), facilitating the removal of a proton from the adjacent ortho position by a strong organolithium base. wpmucdn.comsemanticscholar.org The heteroatom of the DMG coordinates with the Lewis acidic lithium cation of the base, leading to a complex-induced proximity effect that lowers the kinetic barrier for deprotonation at the nearest ortho-position. baranlab.org

Exploration of Lithiating Agents and Stoichiometry (e.g., n-Butyllithium, tert-Butyllithium (B1211817), Hexyllithium)

The choice of the lithiating agent is crucial for the efficient and selective formation of Lithium, (2,3-difluorophenyl)-. The most commonly employed bases for this transformation are alkyllithiums, which possess sufficient basicity to deprotonate the aromatic ring. uwindsor.ca

n-Butyllithium (n-BuLi): This is a widely used and commercially available lithiating agent for DoM reactions. harvard.edu Its reactivity is often modulated by the choice of solvent and the presence of additives.

tert-Butyllithium (t-BuLi): Being a more sterically hindered and more basic reagent than n-BuLi, t-BuLi can sometimes offer different selectivity or reactivity. uwindsor.ca However, its higher reactivity can also lead to side reactions if not properly controlled. For halogen-lithium exchange reactions, two equivalents of t-BuLi are often used to react with the generated t-butyl halide, which drives the reaction to completion. harvard.edu

Hexyllithium (HexLi): This reagent is noted for being a safer alternative to the more commonly used n-BuLi, particularly in industrial applications, as it does not form gaseous by-products in the presence of trace water. google.com

The stoichiometry of the lithiating agent to the 1,2-difluorobenzene substrate is typically a slight excess of the base to ensure complete conversion.

| Lithiating Agent | Typical Solvents | Common Stoichiometry (Base:Substrate) | Notes |

| n-Butyllithium (n-BuLi) | THF, Diethyl ether, Hexane | 1.1 : 1 to 1.5 : 1 | Most commonly used reagent for DoM. harvard.edu |

| tert-Butyllithium (t-BuLi) | Pentane, Hexane, THF | 1.1 : 1 to 2.2 : 1 | More reactive and sterically hindered than n-BuLi. uwindsor.caharvard.edu |

| Hexyllithium (HexLi) | Hydrocarbon solvents | 1.1 : 1 to 1.5 : 1 | A safer alternative for industrial scale-up. google.com |

Optimization of Reaction Conditions: Temperature and Solvent Effects

The stability of the target compound, Lithium, (2,3-difluorophenyl)-, is highly dependent on the reaction conditions, particularly temperature and the solvent system employed.

Temperature: The generation of Lithium, (2,3-difluorophenyl)- is a highly exothermic process that requires careful temperature control. The resulting aryllithium species is known to be unstable at temperatures above -50 °C. google.com At higher temperatures, it can undergo elimination of lithium fluoride (B91410) to form a highly reactive 1-fluoro-2,3-benzyne intermediate, which can lead to uncontrolled side reactions and the formation of unknown by-products. google.com Therefore, these reactions are typically conducted at low temperatures, often -78 °C (dry ice/acetone bath), to ensure the stability of the desired product. semanticscholar.org

Solvent: The choice of solvent plays a significant role in the solubility of the reagents and intermediates, as well as in the reactivity of the lithiating agent.

Ethereal Solvents: Tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used solvents for lithiation reactions. semanticscholar.org They are effective at solvating the organolithium reagents, breaking down their aggregate structures, and increasing their basicity. baranlab.orguwindsor.ca THF is a more strongly Lewis-basic solvent than diethyl ether and is often preferred. semanticscholar.org

Hydrocarbon Solvents: Hexane or heptane (B126788) are often used as co-solvents, as commercial alkyllithium reagents are typically supplied in these solvents. electronicsandbooks.com

Reports have described the successful lithiation of 1,2-difluorobenzene in mixed solvent systems such as THF-hexane or THF-heptane. electronicsandbooks.com

| Parameter | Condition | Rationale |

| Temperature | -78 °C to -50 °C | Prevents decomposition of the unstable Lithium, (2,3-difluorophenyl)- intermediate and formation of benzyne (B1209423). google.com |

| Solvent | THF, Diethyl Ether | Solubilizes reagents and breaks up alkyllithium aggregates, increasing reactivity. semanticscholar.orguwindsor.ca |

| Co-Solvent | Hexane, Pentane | Often present from commercial alkyllithium solutions. |

Role of Amine Additives (e.g., TMEDA) in Enhancing Formation Efficiency

The addition of chelating diamines, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly accelerate the rate of ortho-lithiation reactions. baranlab.org Alkyllithium reagents exist as aggregates in solution, which reduces their reactivity. baranlab.org TMEDA, a bidentate Lewis base, coordinates to the lithium ion, breaking up these aggregates into more reactive monomeric or dimeric species. wpmucdn.combaranlab.org This deaggregation increases the effective basicity of the alkyllithium reagent, leading to faster and more efficient deprotonation of the aromatic substrate, often allowing the reaction to proceed under milder conditions or with higher yields. baranlab.org

Halogen-Lithium Exchange Routes for Aryllithium Precursors

An alternative to direct deprotonation for the synthesis of aryllithium compounds is the halogen-lithium exchange reaction. wikipedia.org This method involves the reaction of an aryl halide with an organolithium reagent, typically n-BuLi or t-BuLi. wikipedia.org The reaction is an equilibrium process, with the equilibrium favoring the formation of the more stable organolithium species. harvard.edu

For the preparation of Lithium, (2,3-difluorophenyl)-, a potential precursor would be 1-bromo-2,3-difluorobenzene (B1273032) or 1-iodo-2,3-difluorobenzene. The rate of halogen-lithium exchange generally follows the trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.org This reaction is often extremely fast, in some cases even faster than proton transfer, and typically proceeds with high yields at low temperatures to avoid side reactions. harvard.edu

Advanced Synthetic Approaches: Continuous Flow Reactor Systems

The synthesis of highly reactive and unstable intermediates like Lithium, (2,3-difluorophenyl)- presents significant challenges for large-scale batch production, primarily due to the highly exothermic nature of the reaction and the thermal instability of the product. google.com Continuous flow chemistry offers a powerful solution to these challenges. chemistryviews.org By performing the reaction in a microreactor or a flow reactor system, significant advantages in terms of safety and efficiency can be realized. google.com

A patented continuous process for the preparation of substituted 1,2-difluorobenzenes describes the reaction of 1,2-difluorobenzene with a lithiating agent in a first step, followed by reaction with an electrophile in a second step. google.com This process allows for precise control over reaction parameters.

| Parameter | Continuous Flow Conditions |

| Lithiating Agent | n-BuLi, s-BuLi, t-BuLi, HexLi |

| Temperature (Lithiation) | -55°C to -45°C |

| Residence Time (Lithiation) | 1 to 10 minutes |

| Temperature (Electrophile Quench) | -55°C to 0°C |

| Residence Time (Electrophile Quench) | 0.1 seconds to 10 minutes |

Data sourced from patent WO2007054213A1. google.com

Strategies for Managing Exothermic Reactivity and Intermediate Stability

Continuous flow reactors offer inherent advantages for managing highly exothermic reactions and unstable intermediates.

Enhanced Heat Transfer: Microreactors and flow systems possess a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. researchgate.net This rapid removal of heat prevents the formation of localized hot spots and allows for precise temperature control, which is critical for preventing the decomposition of Lithium, (2,3-difluorophenyl)-. google.comresearchgate.net

Rapid Mixing and Short Residence Times: The small dimensions of flow reactors enable rapid and efficient mixing of reagents. researchgate.net This, combined with the ability to precisely control residence times (from seconds to minutes), allows for the "on-demand" generation of the unstable aryllithium species, which is then immediately consumed in a subsequent reaction with an electrophile. nih.govbeilstein-journals.org This "flash chemistry" approach minimizes the time the unstable intermediate spends at a given temperature, thereby reducing the likelihood of degradation. google.com

By leveraging these features, continuous flow synthesis provides a safer, more scalable, and often higher-yielding alternative to traditional batch methods for the preparation of Lithium, (2,3-difluorophenyl)-. chemistryviews.org

Advantages in Scalable Production of Organolithium Intermediates

The industrial-scale synthesis of organolithium intermediates such as Lithium, (2,3-difluorophenyl)- presents significant challenges, primarily due to the high reactivity and potential thermal instability of these compounds. Traditional batch processing methods are often unsuitable for large-scale production because they can accumulate a large quantity of the energetic lithiated intermediate in a single reactor. This accumulation poses a considerable safety risk, as a failure in cooling could lead to a runaway exothermic decomposition. google.com Consequently, modern synthetic methodologies have shifted towards continuous flow chemistry and microreactor technology to enable safer and more efficient scalable production.

The primary route for the large-scale synthesis of Lithium, (2,3-difluorophenyl)- is the direct lithiation (deprotonation) of 1,2-difluorobenzene using an organolithium reagent like n-butyllithium (n-BuLi). This method is favored for its atom economy and use of readily available starting materials. The key advantages of producing this intermediate on a large scale are realized through the implementation of advanced process technologies.

Enhanced Safety and Thermal Control

The most significant advantage of using continuous flow reactors for the production of Lithium, (2,3-difluorophenyl)- is the mitigation of safety hazards. google.com In a continuous process, only a small volume of the thermally sensitive aryllithium intermediate exists at any given moment. This minimizes the endangerment potential associated with its possible explosive decomposition. google.com The superior heat transfer capabilities of microreactors and other continuous flow systems allow for precise temperature control, preventing the formation of hotspots that could initiate decomposition. chc08rm.net This enables the reaction to be performed safely even at temperatures above the known decomposition point of the intermediate, which is not feasible in large batch reactors. google.com

Increased Efficiency and Yield

Flow chemistry offers precise control over reaction parameters, including stoichiometry, mixing, and residence time, which leads to improved yields and product purity. chc08rm.netrsc.org Ultrafast reactions, with residence times on the order of seconds, can be achieved in microreactors. This rapid processing outcompetes slower side reactions and the decomposition of the unstable intermediate, leading to cleaner reaction profiles and higher selectivity. chemrxiv.orgnih.gov Research has shown that scaling up production by "numbering-up"—using multiple microreactors in parallel—maintains the high efficiency of the single reactor, achieving significant throughput (e.g., up to 20 g/min for similar processes) without compromising yield or safety. nih.gov

Process Reproducibility and Optimization

The precise control afforded by continuous manufacturing ensures high reproducibility between runs. Key process parameters for the lithiation of 1,2-difluorobenzene have been well-defined, allowing for robust and reliable production. google.com Advanced strategies, including the use of machine learning algorithms, are now being employed to rapidly optimize process parameters for such lithium-halogen exchange and deprotonation reactions, further enhancing efficiency and minimizing waste. rsc.org

The table below summarizes the key differences between traditional batch synthesis and modern continuous flow methods for the production of organolithium intermediates.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety Profile | High risk due to large volume of energetic intermediate. | Low risk; only small quantities of intermediate present at any time. google.com |

| Heat Transfer | Inefficient; risk of localized hotspots. | Highly efficient; precise temperature control. chc08rm.net |

| Control over Parameters | Difficult to control mixing and stoichiometry precisely. | Precise, automated control over residence time, stoichiometry, and temperature. rsc.org |

| Yield & Selectivity | Often lower due to side reactions and decomposition. | Higher yields and selectivity due to rapid processing and minimized side reactions. nih.gov |

| Scalability | Scaling up is high-risk and complex. | Easily scalable by numbering-up reactors or extending operation time. nih.gov |

Detailed Research Findings

Patented industrial processes detail the continuous preparation of derivatives from Lithium, (2,3-difluorophenyl)-. One such process involves the reaction of 1,2-difluorobenzene with a lithiating agent within specific operational parameters to ensure safety and efficiency on a large scale. google.com The resulting aryllithium is stable below -50°C and serves as an excellent intermediate for producing a variety of fluoroaromatic compounds. Subsequent trapping with an electrophile, such as carbon dioxide, yields 2,3-difluorobenzoic acid with high efficiency, indicating a successful and high-yielding formation of the organolithium intermediate.

The table below outlines typical process parameters derived from industrial and laboratory research for the scalable synthesis of Lithium, (2,3-difluorophenyl)- via direct lithiation in a continuous system.

| Process Parameter | Typical Value/Range | Significance |

|---|---|---|

| Starting Material | 1,2-Difluorobenzene | Readily available precursor. google.com |

| Reagent | n-Butyllithium (n-BuLi) | Commonly used strong base for lithiation. |

| Reaction Temperature | -45°C to -55°C | Optimized for stability of the aryllithium intermediate and reaction rate. google.com |

| Residence Time (Lithiation) | 1 to 60 minutes (process dependent); sub-second in microreactors | Controlled to ensure complete reaction while minimizing decomposition. google.comnih.gov |

| Subsequent Quench Yield | 74% (for 2,3-Difluorobenzoic acid) | Indicates high conversion to the desired organolithium intermediate. |

These optimized, continuous-flow methodologies represent a significant advancement, enabling the safe, efficient, and scalable production of Lithium, (2,3-difluorophenyl)-, a crucial intermediate in the synthesis of pharmaceuticals and other high-value chemical products.

Mechanistic Investigations of Reactions Involving Lithium, 2,3 Difluorophenyl

Elucidation of Reaction Pathways and Elementary Steps

The reaction pathways of 2,3-difluorophenyllithium, like other aryllithium reagents, are dictated by the fundamental elementary steps characteristic of organometallic chemistry. libretexts.org These steps primarily include metalation (deprotonation), nucleophilic addition, and lithium-halogen exchange. The presence of two fluorine atoms on the aromatic ring, however, significantly modulates the reactivity and regioselectivity of these pathways.

In a typical reaction, 2,3-difluorophenyllithium can act as a potent nucleophile, adding to a wide range of electrophiles. The elementary step of this process involves the coordination of the electrophile to the lithium cation, followed by the transfer of the 2,3-difluorophenyl carbanion. For instance, in a reaction with a carbonyl compound, the pathway proceeds through a six-membered ring transition state, where the lithium coordinates to the carbonyl oxygen.

Another critical reaction pathway is ortho-lithiation, where the fluorine substituents can direct deprotonation at an adjacent position. However, in the case of 2,3-difluorophenyllithium, the positions adjacent to the lithium are already occupied by fluorine atoms, making further deprotonation on the ring less likely. Instead, the compound itself is often generated via lithium-halogen exchange from 1-bromo-2,3-difluorobenzene (B1273032) or by directed ortho-metalation of 1,2-difluorobenzene (B135520).

The elementary steps in the formation of 2,3-difluorophenyllithium via lithium-halogen exchange involve the formation of an "ate" complex, followed by the expulsion of the halide. The rate of this exchange is influenced by the stability of the resulting aryllithium species.

Studies on the Kinetics and Thermodynamics of Formation

The kinetics and thermodynamics of the formation of 2,3-difluorophenyllithium are critical parameters that govern its utility in synthesis. The formation of this reagent is typically achieved through two primary methods: deprotonation of 1,2-difluorobenzene or lithium-halogen exchange from a corresponding halodifluorobenzene.

The rate of formation via deprotonation is dependent on the acidity of the C-H bond, which is enhanced by the inductive effect of the adjacent fluorine atoms. The use of a strong lithium amide base, such as lithium diisopropylamide (LDA), is often required. The kinetics of such reactions are typically second-order, depending on the concentrations of both the arene and the lithium base.

Thermodynamically, the formation of 2,3-difluorophenyllithium is favored by the stabilization of the carbanionic center by the electron-withdrawing fluorine atoms. This stabilization can be quantified by measuring the equilibrium acidity (pKa) of the corresponding C-H bond.

In the case of lithium-halogen exchange, the reaction rate is influenced by the nature of the halogen, with the order of reactivity being I > Br > Cl. The thermodynamics of this process are driven by the formation of the more stable aryllithium compound compared to the starting alkyllithium reagent (commonly n-butyllithium or sec-butyllithium).

Table 1: General Kinetic and Thermodynamic Parameters for Aryllithium Formation

| Formation Method | General Rate Law | Key Thermodynamic Factor |

| Deprotonation | Rate = k[Arene][Base] | Acidity (pKa) of C-H bond |

| Lithium-Halogen Exchange | Rate = k[Aryl Halide][Alkyllithium] | Relative stability of the organolithium species |

Analysis of Stability and Decomposition Pathways of 2,3-Difluorophenyllithium Derivatives

The stability of 2,3-difluorophenyllithium is a crucial factor for its successful application in synthesis. Like many ortho-halo-substituted aryllithium compounds, a primary decomposition pathway is the elimination of lithium fluoride (B91410) to form a highly reactive benzyne (B1209423) intermediate (3-fluorobenzyne).

The rate of this decomposition is highly dependent on the temperature and the solvent. In ethereal solvents like diethyl ether or tetrahydrofuran (B95107), 2,3-difluorophenyllithium is generally stable at low temperatures (e.g., -78 °C). As the temperature increases, the rate of LiF elimination increases, leading to the formation of the benzyne. This benzyne can then be trapped by various nucleophiles or dienes present in the reaction mixture.

Computational studies can provide insight into the energetics of this decomposition pathway. The activation energy for the elimination of LiF from 2,3-difluorophenyllithium can be calculated to predict its thermal stability. The presence of the second fluorine atom at the 3-position is expected to influence the stability of the resulting benzyne and the kinetics of its formation.

Derivatives of 2,3-difluorophenyllithium, formed by its reaction with electrophiles, will have their own unique stability profiles. For instance, the corresponding boronic acid derivative, (2,3-difluorophenyl)boronic acid, is a stable, crystalline solid.

Transition State Analysis in Organolithium-Mediated Transformations

The elucidation of transition state structures is paramount to understanding the mechanism and selectivity of reactions involving 2,3-difluorophenyllithium. mit.edu Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for analyzing these fleeting structures. mit.edu

For nucleophilic addition reactions, the transition state typically involves the coordination of the lithium ion to both the carbanionic carbon and the electrophilic center. The geometry of this transition state determines the stereochemical outcome of the reaction. For example, in the addition to a chiral aldehyde, two diastereomeric transition states are possible, and their relative energies will dictate the diastereoselectivity of the reaction.

In the case of the decomposition to form 3-fluorobenzyne, the transition state involves the concerted breaking of the C-Li bond and the C-F bond. The geometry of this transition state is influenced by the solvent, as solvent molecules coordinate to the lithium atom and stabilize the developing charges.

Modern computational models can generate and analyze these transition states, providing detailed information about bond lengths, angles, and charge distributions. mit.edu This information is crucial for rationalizing observed reactivity and for designing new, more selective reactions.

Influence of Aggregation and Solvation on Reaction Mechanisms and Stereoselectivity in Organolithium Reactions

Organolithium reagents, including 2,3-difluorophenyllithium, are known to exist as aggregates in solution, such as dimers, tetramers, or higher-order structures. wisc.edu The state of aggregation has a profound impact on the reactivity of the organolithium species. nih.gov Generally, lower aggregation states (e.g., monomers or dimers) are more reactive than higher aggregates.

The solvent plays a critical role in determining the aggregation state. nih.gov Coordinating solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) can break down larger aggregates into smaller, more reactive species by solvating the lithium cations. wisc.edunih.gov In contrast, non-coordinating hydrocarbon solvents tend to favor higher aggregation states.

The solvation of the lithium cation also influences the polarity of the C-Li bond and, consequently, the nucleophilicity of the carbanion. Stronger coordination by the solvent can lead to a more "naked" and therefore more reactive carbanion.

Stereoselectivity in reactions of 2,3-difluorophenyllithium can also be influenced by aggregation and solvation. wikipedia.org The specific aggregate that is the reactive species can have a well-defined structure that can lead to preferential formation of one stereoisomer. The coordinating solvent molecules can also be part of the transition state assembly, influencing its energy and geometry, and thus the stereochemical outcome.

Table 2: Effect of Solvents on Organolithium Reactivity

| Solvent | Coordination Ability | Effect on Aggregation | General Effect on Reactivity |

| Hexane | Non-coordinating | Favors high aggregation | Low |

| Diethyl Ether | Coordinating | Intermediate aggregation | Moderate |

| Tetrahydrofuran (THF) | Strongly coordinating | Favors low aggregation (dimers, monomers) | High |

| Hexamethylphosphoramide (HMPA) | Very strongly coordinating | Promotes monomer formation | Very High |

Structure-Reactivity Relationships in 2,3-Difluorophenyllithium Chemistry

The reactivity of 2,3-difluorophenyllithium is intrinsically linked to its structure, particularly the electronic and steric effects of the fluorine substituents. youtube.com These effects can be understood by comparing its reactivity to that of unsubstituted phenyllithium (B1222949) and other fluorinated aryllithium isomers.

Electronic Effects: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect), which stabilizes the negative charge on the carbanionic carbon. nih.gov This stabilization makes the carbanion less basic and generally less nucleophilic than unsubstituted phenyllithium. However, the fluorine atoms also possess a lone pair of electrons that can be donated via a mesomeric effect (+M effect), though this is generally weaker than the inductive effect for halogens. The net result is an increase in the acidity of the corresponding C-H bond in 1,2-difluorobenzene, facilitating its deprotonation.

Steric Effects: The fluorine atom at the 2-position introduces steric hindrance around the reactive center. nih.govresearcher.life This steric bulk can influence the rate and selectivity of reactions with sterically demanding electrophiles. For example, in reactions with hindered ketones, the approach of the 2,3-difluorophenyllithium may be disfavored compared to a less hindered nucleophile.

These structure-reactivity relationships can be quantified using Hammett plots or other linear free-energy relationships, which correlate reaction rates or equilibrium constants with substituent parameters. nih.gov Such analyses allow for a predictive understanding of how changes in the substitution pattern on the aromatic ring will affect the reactivity of the corresponding aryllithium reagent. chemrxiv.org

Structural Elucidation and Advanced Characterization Methodologies

Crystallographic Techniques for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids. For organolithium compounds, which often form complex aggregates, these techniques are invaluable for understanding their fundamental structure.

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information on bond lengths, bond angles, and connectivity, revealing the detailed atomic arrangement within a crystal lattice. rsc.orgnih.gov Organolithium reagents, including aryllithiums, are known to form aggregates, and SCXRD is the primary method for unambiguously determining the nature of these structures in the solid state. wikipedia.org

While specific SCXRD studies for crystalline Lithium, (2,3-difluorophenyl)- were not found in the available literature, the extensive crystallographic analysis of analogous compounds, such as phenyllithium (B1222949), provides a robust framework for understanding its likely solid-state behavior. For instance, solid phenyllithium has been shown to consist of dimeric (Li₂Ph₂) subunits that associate into an infinite polymeric ladder structure. wikipedia.org The coordination of solvent molecules, such as diethyl ether or tetrahydrofuran (B95107) (THF), is a critical factor, often resulting in the formation of discrete, crystalline solvated oligomers like the well-characterized cubane (B1203433) tetramer, [(PhLi·Et₂O)₄]. wikipedia.org It is highly probable that Lithium, (2,3-difluorophenyl)- would form similar solvated oligomeric structures, influenced by the choice of crystallization solvent.

In these aggregates, lithium atoms are typically coordinated not only to the ipso-carbons of the aryl rings but also to solvent molecules (if present) and other lithium atoms. For example, in the tetrameric cubane structure of solvated phenyllithium, four lithium atoms and four ipso-carbon atoms occupy alternating vertices of a distorted cube. wikipedia.org The coordination sphere of each lithium atom is completed by solvent molecules, leading to a coordination number that is typically greater than one. The specific geometry and aggregation state are influenced by factors such as the steric bulk of the organic group, the nature of the solvent, and the presence of other coordinating species like lithium halides. wikipedia.org For Lithium, (2,3-difluorophenyl)-, the fluorine substituents would influence the electronic nature and potentially the packing of the molecules in the crystal lattice, but the fundamental tendency to form solvated dimers or tetramers is expected to persist.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. However, the high reactivity and thermal lability of organolithium reagents like Lithium, (2,3-difluorophenyl)- present significant challenges for direct mass spectrometric analysis. These compounds are typically not amenable to standard electron ionization (EI) or electrospray ionization (ESI) techniques without significant decomposition.

Upon ionization, the primary fragmentation pathway would likely involve the cleavage of the carbon-lithium bond. This would result in the detection of a prominent peak corresponding to the 2,3-difluorophenyl cation radical. Further fragmentation of this aromatic ring could occur, leading to the loss of fluorine atoms or cleavage of the aromatic ring itself, although the latter would require higher energies. The presence of two fluorine atoms would also impart a characteristic isotopic pattern that could aid in the identification of fluorine-containing fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for Lithium, (2,3-difluorophenyl)-

| Fragment Ion | Predicted m/z | Description |

| [C₆H₃F₂Li]⁺• | 120.03 | Molecular Ion |

| [C₆H₃F₂]⁺• | 113.02 | Loss of Lithium |

| [C₆H₃F]⁺• | 94.02 | Loss of Lithium and one Fluorine atom |

| [C₅H₃F]⁺ | 78.02 | Loss of Li, F, and CF |

Note: The m/z values are theoretical and based on the most abundant isotopes. The actual observed spectrum may vary depending on the ionization technique and instrument conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It provides the percentage composition of the constituent elements, which can be compared with the theoretical values calculated from the expected molecular formula.

For Lithium, (2,3-difluorophenyl)- (C₆H₃F₂Li), elemental analysis would determine the weight percentages of carbon (C), hydrogen (H), fluorine (F), and lithium (Li). While a publication by A. M. Roe, R. A. Burton, and D. R. Reavill in 1965 mentioned that (2,3-difluorophenyl)lithium was fully characterized, including elemental analysis for C, H, and F, the specific numerical data from this analysis was not available in the accessible literature.

The theoretical elemental composition of Lithium, (2,3-difluorophenyl)- is presented below. The verification of the compound's purity would rely on the close agreement between experimentally determined values and these theoretical percentages.

Table 2: Elemental Composition of Lithium, (2,3-difluorophenyl)-

| Element | Symbol | Atomic Weight | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 12.01 | 59.99 | Data not available |

| Hydrogen | H | 1.01 | 2.52 | Data not available |

| Fluorine | F | 19.00 | 31.65 | Data not available |

| Lithium | Li | 6.94 | 5.84 | Data not available |

The successful synthesis and isolation of pure Lithium, (2,3-difluorophenyl)- would be confirmed when the experimental percentages from elemental analysis closely match the calculated theoretical values, within an acceptable margin of error.

Reactivity Profiles and Transformation Pathways of Lithium, 2,3 Difluorophenyl

Nucleophilic Addition Reactions

As a strong nucleophile, (2,3-difluorophenyl)lithium readily attacks electron-deficient carbon centers. This reactivity is central to its application in forming new carbon-carbon bonds, particularly with carbonyl compounds and strained ring systems like epoxides.

Additions to Carbonyl Compounds (Aldehydes, Ketones)

The addition of (2,3-difluorophenyl)lithium to the electrophilic carbon of a carbonyl group is a fundamental and widely utilized transformation. This reaction proceeds via a nucleophilic addition mechanism, where the aryllithium attacks the carbonyl carbon, leading to the formation of a tetrahedral lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.

The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. Research dating back to 1965 has established that (2,3-difluorophenyl)lithium, generated from 1,2-difluorobenzene (B135520) and butyllithium, effectively serves as an intermediate for the preparation of various aryl-carbinols through standard procedures. This transformation is a reliable method for introducing the 2,3-difluorophenyl group and creating complex alcohol functionalities.

Table 1: Nucleophilic Addition of (2,3-Difluorophenyl)lithium to Carbonyl Compounds

| Carbonyl Substrate | Intermediate | Final Product | Product Class |

|---|---|---|---|

| Aldehyde (R-CHO) | Lithium alkoxide | (2,3-Difluorophenyl)(R)methanol | Secondary Alcohol |

| Ketone (R-CO-R') | Lithium alkoxide | (2,3-Difluorophenyl)(R)(R')methanol | Tertiary Alcohol |

| N,N-dimethylformamide | Lithium alkoxide | 2,3-Difluorobenzaldehyde | Aldehyde |

Reactions with Epoxides and Other Electrophilic Centers

(2,3-Difluorophenyl)lithium can act as a nucleophile to open strained three-membered rings such as epoxides. This reaction follows a regioselective SN2 mechanism. The nucleophilic attack generally occurs at the least sterically hindered carbon atom of the epoxide ring, leading to the formation of a lithium alkoxide intermediate. Subsequent aqueous or mild acidic workup furnishes a β-substituted alcohol.

For example, the reaction with propylene (B89431) oxide is expected to result in the attack at the terminal carbon, yielding 1-(2,3-difluorophenyl)propan-2-ol as the major product. Similarly, the reaction with cyclohexene (B86901) oxide would produce trans-2-(2,3-difluorophenyl)cyclohexan-1-ol, a consequence of the backside attack characteristic of the SN2 mechanism. This reactivity provides a valuable route for the synthesis of functionalized β-arylethyl alcohols.

Table 2: Expected Products from the Reaction of (2,3-Difluorophenyl)lithium with Epoxides

| Epoxide Substrate | Expected Major Product | Reaction Type |

|---|---|---|

| Propylene Oxide | 1-(2,3-Difluorophenyl)propan-2-ol | SN2 Ring-Opening |

Functionalization Reactions: Electrophilic Trapping

The carbanionic nature of (2,3-difluorophenyl)lithium makes it highly susceptible to reactions with a wide array of electrophiles. This "electrophilic trapping" or "quenching" is a powerful strategy for introducing diverse functional groups onto the 2,3-difluorophenyl scaffold.

Reaction with Oxalic Acid Derivatives to Form Substituted Glyoxylic Esters

A key functionalization pathway involves the reaction of (2,3-difluorophenyl)lithium with derivatives of oxalic acid, such as diethyl oxalate (B1200264) or ethyl chlorooxoacetate. This reaction serves as an effective method for synthesizing 2,3-difluorophenylglyoxylic acid esters. In this process, the aryllithium reagent adds to one of the carbonyl groups of the oxalic acid derivative. A Chinese patent details an industrial preparation where (2,3-difluorophenyl)lithium reacts with an oxalic acid ester at low temperatures to generate the corresponding 2,3-difluorophenylglyoxylic acid ester, which is a versatile intermediate for other compounds like 2,3-difluorophenylacetic acid. nih.gov

General Electrophilic Quenching Reactions for Diverse Functional Group Incorporation

Beyond specific applications, (2,3-difluorophenyl)lithium can be intercepted by a broad spectrum of electrophiles to install various functionalities. The choice of electrophile dictates the final product, making this a versatile synthetic tool. Early work demonstrated that the carbonation of (2,3-difluorophenyl)lithium with carbon dioxide (CO₂) yields 2,3-difluorobenzoic acid in good yield (74%). Another documented example is the reaction with perchloryl fluoride (B91410) (FClO₃) to produce 1,2,3-trifluorobenzene, although in low yield.

This general reactivity can be extended to many other electrophiles, allowing for the predictable synthesis of a wide range of derivatives.

Table 3: Functionalization of (2,3-Difluorophenyl)lithium via Electrophilic Quenching

| Electrophile | Reagent Example | Product | Functional Group Introduced |

|---|---|---|---|

| Carbon Dioxide | CO₂ (gas or dry ice) | 2,3-Difluorobenzoic acid | Carboxylic Acid (-COOH) |

| Alkyl Halide | Iodomethane (CH₃I) | 1,2-Difluoro-3-methylbenzene | Methyl Group (-CH₃) |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | (2,3-Difluorophenyl)trimethylsilane | Silyl Group (-Si(CH₃)₃) |

| Borate (B1201080) Ester | Triisopropyl borate (B(Oi-Pr)₃) | 2,3-Difluorophenylboronic acid | Boronic Acid (-B(OH)₂) |

Transmetalation Reactions for Formation of Other Organometallic Species

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. (2,3-Difluorophenyl)lithium can undergo transmetalation with various metal salts to generate new organometallic reagents with altered reactivity and selectivity. This process is crucial for accessing organometallics that are otherwise difficult to prepare directly.

Common transmetalations involve reacting the aryllithium with salts of less electropositive metals like copper, zinc, or boron. researchgate.net For instance, reaction with a copper(I) halide, such as CuCl or CuBr, would yield a lithium di(2,3-difluorophenyl)cuprate or a (2,3-difluorophenyl)copper species. These organocopper reagents exhibit softer nucleophilicity compared to their lithium precursors and are particularly useful in conjugate addition reactions.

Similarly, treatment with zinc chloride (ZnCl₂) would produce a (2,3-difluorophenyl)zinc species. nih.gov Organozinc reagents are known for their utility in palladium-catalyzed cross-coupling reactions (Negishi coupling). nih.gov Reaction with a borate ester, like triisopropyl borate, followed by acidic hydrolysis, is a standard method to prepare the corresponding 2,3-difluorophenylboronic acid, a key substrate in Suzuki-Miyaura cross-coupling reactions. nih.gov This pathway is often preferred for synthesizing functionalized arylboronic acids. epo.org

Table 4: Formation of Other Organometallic Species via Transmetalation

| Metal Salt | Reagent Example | Resulting Organometallic Species | Typical Application |

|---|---|---|---|

| Copper(I) Halide | Copper(I) Chloride (CuCl) | (2,3-Difluorophenyl)copper | Conjugate additions, Gilman reagents |

| Zinc Halide | Zinc Chloride (ZnCl₂) | (2,3-Difluorophenyl)zinc chloride | Negishi cross-coupling |

Directed ortho-Metalation and Regioselectivity Studies

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis. Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective introduction of a wide array of substituents onto an aromatic nucleus. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgsemanticscholar.org In the context of difluorinated aromatic compounds, the fluorine atoms themselves can act as effective, albeit moderate, directing groups. semanticscholar.org

The generation of Lithium, (2,3-difluorophenyl)- is typically achieved through the ortho-lithiation of 1,2-difluorobenzene. The fluorine atom at the 2-position directs the lithiation to the adjacent 3-position. The regioselectivity of this process is primarily governed by the ability of the fluorine substituent to stabilize the resulting carbanion through inductive effects.

Studies on the relative rates of lithiation for a series of substituted fluorobenzenes have provided valuable insights into the directing ability of various functional groups. researchgate.netepfl.ch In competitive experiments, fluorine has been shown to be a potent directing group, particularly when using lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.netepfl.ch For instance, the lithiation of 1,2-difluorobenzene with sec-butyllithium (B1581126) (s-BuLi) or LiTMP proceeds to afford 2,3-difluorophenyllithium, which can then be trapped with various electrophiles. researchgate.netepfl.ch

The regioselectivity of the lithiation of substituted 1,2-difluorobenzenes is influenced by the electronic nature and steric hindrance of the substituents present on the aromatic ring. In cases where multiple directing groups are present, the outcome of the metalation is determined by the relative directing ability of each group. For example, in a molecule containing both a fluorine atom and a stronger directing group like an amide, the lithiation will preferentially occur ortho to the stronger directing group.

The following table summarizes representative examples of the directed ortho-metalation of fluorinated benzenes and their subsequent reaction with electrophiles, illustrating the regiochemical outcomes.

| Starting Material | Base | Electrophile (E+) | Product | Yield (%) | Reference |

| 1,2-Difluorobenzene | s-BuLi/TMEDA | (CH₃)₃SiCl | 1,2-Difluoro-3-(trimethylsilyl)benzene | - | researchgate.netepfl.ch |

| 1,2-Difluorobenzene | LiTMP | CO₂ | 2,3-Difluorobenzoic acid | - | researchgate.netepfl.ch |

| 1-Bromo-2,3-difluorobenzene (B1273032) | n-BuLi | DMF | 2,3-Difluorobenzaldehyde | 75 | Fictionalized Example |

| 1,2-Difluoro-3-iodobenzene | n-BuLi | (CH₃)₂SO₄ | 1,2-Difluoro-3-methylbenzene | 68 | Fictionalized Example |

Rearrangement Reactions Mediated by 2,3-Difluorophenyllithium (e.g., Wittig Rearrangements)

Anionic rearrangements are a class of reactions that proceed through a carbanionic intermediate, leading to a structural reorganization of the molecule. The Wittig rearrangement, in its various forms, is a prominent example of such transformations, typically involving the rearrangement of ethers to alcohols. wikipedia.org These rearrangements are generally classified as researchgate.netepfl.ch- or wikipedia.orgepfl.ch-sigmatropic shifts. wikipedia.orgorganic-chemistry.org

The wikipedia.orgepfl.ch-Wittig rearrangement is a concerted, pericyclic process that is highly stereoselective and is favored at low temperatures. wikipedia.orgorganic-chemistry.org In contrast, the researchgate.netepfl.ch-Wittig rearrangement often proceeds through a radical dissociation-recombination mechanism and becomes more competitive at higher temperatures. organic-chemistry.org

While the Wittig rearrangement is a well-established synthetic tool, specific examples of this reaction being directly mediated by 2,3-difluorophenyllithium are not extensively documented in the scientific literature. However, the general principles of these rearrangements can be applied to understand the potential reactivity of substrates containing a 2,3-difluorophenyl moiety.

For a Wittig rearrangement to be mediated by 2,3-difluorophenyllithium, the latter would typically act as a strong base to deprotonate a suitable ether substrate, generating the necessary carbanion for the rearrangement to occur. The presence of the electron-withdrawing fluorine atoms in the 2,3-difluorophenyl group would influence the basicity of the organolithium species and potentially the stability of the resulting carbanion in the substrate.

A hypothetical example of a wikipedia.orgepfl.ch-Wittig rearrangement involving a substrate with a 2,3-difluorophenyl group is the rearrangement of an allyl (2,3-difluorophenyl)methyl ether. Deprotonation of the carbon adjacent to both the oxygen and the 2,3-difluorophenyl ring would generate a carbanion. This carbanion could then undergo a wikipedia.orgepfl.ch-sigmatropic shift to yield a homoallylic alcohol.

The following table outlines the general characteristics of researchgate.netepfl.ch- and wikipedia.orgepfl.ch-Wittig rearrangements, which would be relevant to any potential rearrangement reactions involving 2,3-difluorophenyllithium.

| Rearrangement Type | Mechanism | Key Features | Temperature Dependence |

| wikipedia.orgepfl.ch-Wittig Rearrangement | Concerted, pericyclic ( wikipedia.orgepfl.ch-sigmatropic shift) | High stereoselectivity, formation of homoallylic alcohols from allylic ethers. | Favored at low temperatures. |

| researchgate.netepfl.ch-Wittig Rearrangement | Radical dissociation-recombination | Generally less stereoselective, can compete with the wikipedia.orgepfl.ch-rearrangement. | Becomes more competitive at higher temperatures. |

Research in the area of organofluorine chemistry has demonstrated the utility of wikipedia.orgepfl.ch-Wittig rearrangements for the synthesis of highly functionalized molecules containing difluoromethylene groups. researchgate.net While not directly involving 2,3-difluorophenyllithium, these studies underscore the compatibility of fluorine-containing substrates with the conditions required for such anionic rearrangements. Further research is needed to explore the specific applications and pathways of Wittig and other rearrangement reactions directly mediated by 2,3-difluorophenyllithium.

Applications in Organic Synthesis and Materials Chemistry

Role as a Key Intermediate in the Synthesis of Fluorinated Aromatic Compoundsgoogle.com

(2,3-Difluorophenyl)lithium is a pivotal intermediate for the preparation of various fluoroaromatic compounds. It is typically generated in situ through the lithiation of 1,2-difluorobenzene (B135520) using a strong organolithium base, such as n-butyllithium, at low temperatures. google.com The stability of this lithiated intermediate is a critical factor; it is known to be stable below -50°C but can decompose explosively at temperatures around -25°C, which necessitates careful temperature control during industrial processes. google.com The reagent's value lies in its subsequent reaction with a diverse range of electrophiles, allowing for the regioselective introduction of functional groups at the 1-position of the 2,3-difluorophenyl system. google.com This controlled functionalization makes it an excellent intermediate for producing valuable compounds for the pharmaceutical, crop protection, and electronics industries. google.com

A significant application of (2,3-difluorophenyl)lithium is in the synthesis of 2,3-difluorophenylacetic acid. An industrial preparation method involves the reaction of (2,3-difluorophenyl)lithium with an oxalic acid ester, such as dimethyl oxalate (B1200264) or diethyl oxalate, to generate a 2,3-difluorophenylglyoxylic acid ester intermediate. google.com This intermediate is then reduced under alkaline conditions, followed by acidification, to yield the final 2,3-difluorophenylacetic acid product. google.com This multi-step synthesis provides a pathway to an important fluorinated building block used in further chemical manufacturing. google.com

| Step | Reactants | Product | Purpose |

| 1 | 1,2-Difluorobenzene, Organolithium (e.g., n-Butyllithium), Oxalic acid ester (e.g., Diethyl oxalate) | 2,3-Difluorophenylglyoxylic acid ester | Formation of the keto-ester intermediate. google.com |

| 2 | 2,3-Difluorophenylglyoxylic acid ester, Reducing agent (under alkaline conditions) | 2,3-Difluorophenylacetic acid | Reduction of the ketone and hydrolysis of the ester to form the final acid product. google.com |

The reaction of (2,3-difluorophenyl)lithium with various electrophiles provides a straightforward route to a range of substituted difluorobenzenes. google.com This method is advantageous for its high regioselectivity compared to classical electrophilic aromatic substitution. wikipedia.org For instance, carbonation of the aryllithium reagent with carbon dioxide yields 2,3-difluorobenzoic acid. Reaction with perchloryl fluoride (B91410) has been used to produce 1,2,3-trifluorobenzene, and standard synthetic procedures can be employed to create corresponding benzaldehydes, arylcarbinols, and acetophenones. Continuous industrial processes have been developed where (2,3-difluorophenyl)lithium is reacted with electrophiles like dimethyl sulfate (B86663) to produce compounds such as 2,3-difluorotoluene. google.com

| Electrophile | Resulting Product | Reference |

| Carbon Dioxide (CO₂) | 2,3-Difluorobenzoic acid | |

| Perchloryl Fluoride (FClO₃) | 1,2,3-Trifluorobenzene | |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 2,3-Difluorotoluene | google.com |

| Aldehydes/Ketones | 2,3-Difluorophenyl carbinols |

Building Block for Complex Polycyclic Aromatic Hydrocarbons and Nanographeneslibretexts.org

While direct examples involving (2,3-difluorophenyl)lithium are not extensively documented, related fluorinated aryllithium reagents are utilized in the synthesis of precursors for complex polycyclic aromatic hydrocarbons (PAHs) and nanographenes. For example, the isomeric (2,6-difluorophenyl)lithium has been used to synthesize hexaaryl-substituted borazine (B1220974) precursors. nih.gov These precursors can subsequently undergo planarization reactions to form large, nitrogen-boron-doped nanographene structures. nih.gov This suggests the potential utility of reagents like (2,3-difluorophenyl)lithium in bottom-up chemical synthesis approaches to create structurally defined nanographenes, which are of interest for applications in electronics and energy storage. nih.govcase.edu The introduction of fluorine atoms into the PAH backbone can also be used to tune the electronic properties and solubility of the final material. researchgate.net

Utility in the Construction of Tertiary Alcoholsusgs.gov

As a potent nucleophile, (2,3-difluorophenyl)lithium readily participates in addition reactions with carbonyl compounds. uoanbar.edu.iqlibretexts.org Its reaction with ketones or esters is a standard and effective method for constructing tertiary alcohols. In this process, the aryllithium reagent adds to the electrophilic carbonyl carbon. For ketones, a single addition followed by an aqueous workup yields the tertiary alcohol. uoanbar.edu.iq When esters or acid chlorides are used as the substrate, the reaction typically involves two equivalents of the organolithium reagent. The first equivalent adds to the carbonyl, forming a tetrahedral intermediate which then eliminates an alkoxide or chloride to form a ketone in situ. A second equivalent of (2,3-difluorophenyl)lithium then adds to this newly formed ketone, leading to the tertiary alcohol upon workup. uoanbar.edu.iq This pathway is particularly useful for synthesizing tertiary alcohols with at least two identical aryl substituents.

Exploration in the Synthesis of Heterocyclic Scaffoldssigmaaldrich.com

Aryllithium reagents are valuable tools in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov (2,3-Difluorophenyl)lithium can be used to introduce the 2,3-difluorophenyl moiety into various heterocyclic systems. This is typically achieved by reacting the organolithium compound with an electrophilic heterocyclic precursor. mdpi.com Depending on the substrate, this can result in the formation of a new carbon-carbon or carbon-heteroatom bond. For instance, reaction with electrophilic nitrogen, oxygen, or sulfur-containing rings can lead to the formation of complex, functionalized heterocyclic scaffolds. The incorporation of the difluorophenyl group can significantly alter the biological properties of the parent heterocycle.

Potential in Polymerization Initiation or Related Industrial Processesgoogle.com

Organolithium compounds are widely used as initiators for anionic polymerization. wikipedia.org Reagents like (2,3-difluorophenyl)lithium have the potential to initiate the polymerization of monomers with electron-withdrawing groups, such as styrene (B11656) or dienes. The initiation step involves the nucleophilic addition of the aryllithium to the monomer's double bond, creating a new carbanionic species that serves as the propagating chain end. nih.gov The presence of the difluorophenyl group on the initiating species could influence the properties of the resulting polymer. Furthermore, the use of (2,3-difluorophenyl)lithium intermediates in continuous-flow reactors for the production of fine chemicals for the electronics industry highlights its relevance in controlled industrial processes. google.com

Computational and Theoretical Investigations of Lithium, 2,3 Difluorophenyl

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organolithium compounds due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. researchgate.netnih.gov This approach allows for the prediction of a wide range of molecular properties. For Lithium, (2,3-difluorophenyl)-, DFT calculations can reveal how the presence of two fluorine atoms influences the charge distribution, orbital energies, and the nature of the highly polarized carbon-lithium (C-Li) bond, which are critical determinants of its chemical behavior.

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. These calculations can predict key structural parameters such as bond lengths and angles with a high degree of accuracy, often rivaling experimental data from X-ray crystallography for related compounds.

For a monomeric unit of Lithium, (2,3-difluorophenyl)-, geometry optimization would likely be performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)). The calculations would predict a largely planar aromatic ring. The C1-Li bond is expected to be predominantly ionic in character. The introduction of electronegative fluorine atoms at the C2 and C3 positions is anticipated to cause subtle but significant changes in the geometry of the phenyl ring compared to unsubstituted phenyllithium (B1222949), primarily through inductive effects. For instance, the C-F bonds will draw electron density, potentially influencing adjacent C-C bond lengths and the C-C-C bond angles within the ring.

| Parameter | Predicted Value for Lithium, (2,3-difluorophenyl)- (Monomer) |

| Bond Lengths (Å) | |

| C1–Li | 2.015 |

| C1–C2 | 1.410 |

| C2–F | 1.355 |

| C3–F | 1.358 |

| C1–C6 | 1.405 |

| **Bond Angles (°) ** | |

| C2–C1–C6 | 117.5 |

| C1–C2–C3 | 121.0 |

| F–C2–C1 | 118.9 |

| F–C3–C4 | 119.2 |

Note: The data presented in this table are hypothetical values derived from theoretical calculations based on principles of DFT and trends observed in related aryllithium compounds. They serve as illustrative examples of the type of data generated from computational analysis.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within DFT for predicting chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. For a nucleophile like Lithium, (2,3-difluorophenyl)-, the HOMO is of particular importance as it represents the orbital from which electrons are most likely to be donated in a chemical reaction.

DFT calculations would show the HOMO of Lithium, (2,3-difluorophenyl)- to be heavily localized on the C1 carbon atom, consistent with its carbanionic character. The LUMO is expected to be a π* antibonding orbital distributed over the aromatic ring. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comfrontiersin.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

The electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyllithium. This would increase the compound's electronegativity and chemical hardness, suggesting a moderation of its nucleophilicity compared to the parent compound.

| Descriptor | Predicted Value for Lithium, (2,3-difluorophenyl)- |

| E_HOMO (eV) | -2.15 |

| E_LUMO (eV) | 1.95 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.10 |

| Chemical Hardness (η) | 2.05 |

| Electronegativity (χ) | 0.10 |

| Electrophilicity Index (ω) | 0.0024 |

Note: The data in this table are plausible theoretical values for a monomeric species in the gas phase, calculated for illustrative purposes.

Reaction Pathway Modeling and Transition State Calculations

Computational modeling can map the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. For reactions involving Lithium, (2,3-difluorophenyl)-, such as its nucleophilic addition to a carbonyl compound, DFT is used to locate the transition state structure and calculate the activation energy barrier. acs.org

A typical study would model the reaction pathway by first identifying a pre-reaction complex where the lithium atom coordinates to the carbonyl oxygen. Following this, a transition state search algorithm (e.g., Berny optimization) is employed to find the saddle point on the potential energy surface corresponding to the C-C bond formation. The nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. Such studies on related compounds like phenyllithium have shown that the aggregation state (monomer vs. dimer) can significantly impact the reaction pathway and activation barriers. acs.org

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

While the 2,3-difluorophenyl group itself is relatively rigid, conformational flexibility in Lithium, (2,3-difluorophenyl)- arises from the coordination of solvent molecules. Organolithium compounds are rarely "bare" in solution and are typically solvated by ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. rsc.org

Conformational analysis can be performed to determine the preferred geometries of these solvated species. Molecular mechanics (MM) methods, which are computationally less expensive, can be used for an initial screening of many possible conformations. Subsequently, the most promising low-energy structures identified by MM can be re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies. nih.gov These calculations are crucial for understanding how solvent molecules coordinate to the lithium center and how this coordination shell influences the reagent's structure and reactivity.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis chemical shifts/frequencies)

DFT calculations can accurately predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra and confirming structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting NMR chemical shifts. unt.edu For Lithium, (2,3-difluorophenyl)-, calculations can predict the ¹H, ¹³C, ¹⁹F, and ⁷Li chemical shifts. A key feature would be the predicted large upfield shift for the lithiated carbon (C1) in the ¹³C NMR spectrum, a hallmark of aryllithium compounds. Calculations can also show how these shifts are affected by aggregation (monomer vs. dimer) and solvation.

| Nucleus | Predicted Chemical Shift (ppm) - Monomer (THF solvated) | Predicted Chemical Shift (ppm) - Dimer (THF solvated) |

| ¹³C (C1) | 185.0 | 178.5 |

| ¹³C (C2) | 160.2 | 159.8 |

| ¹³C (C3) | 155.4 | 155.1 |

| ⁷Li | 1.5 | 1.9 |

| ¹⁹F (C2) | -115.8 | -116.3 |

| ¹⁹F (C3) | -124.5 | -125.0 |

Note: Data are hypothetical and illustrative of trends expected from theoretical GIAO-DFT calculations. Shifts are relative to standard references.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic positions. nih.govnih.gov The resulting frequencies and their intensities can be compared directly with experimental FT-IR spectra. For Lithium, (2,3-difluorophenyl)-, key predicted vibrational modes would include the C-Li stretching frequency, the C-F stretching modes, and characteristic aromatic ring vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. sapub.org The calculations would likely predict strong absorptions corresponding to π→π* transitions within the aromatic system. spcmc.ac.in The presence of the lithium and fluorine substituents would be expected to cause shifts in the absorption maxima (λ_max) compared to benzene.

Studies on Aggregation Phenomena and Solvation Effects

A defining characteristic of organolithium reagents in solution is their tendency to form aggregates, such as dimers, tetramers, or even higher-order structures. wisc.edulibretexts.org The state of aggregation profoundly influences the reagent's solubility, stability, and reactivity. researchgate.net

Computational studies are essential for understanding the thermodynamics of aggregation. DFT calculations can be used to determine the structures and relative energies of different aggregates (e.g., monomer, dimer, tetramer) of Lithium, (2,3-difluorophenyl)-. These models must typically include explicit solvent molecules (e.g., THF) coordinated to the lithium centers to accurately reflect the situation in solution. researchgate.net By comparing the calculated energies, one can predict the most stable aggregation state under different conditions. For example, calculations on phenyllithium have shown it exists as a mixture of tetramers and dimers in diethyl ether, but primarily as dimers and monomers in the more strongly coordinating solvent THF. wisc.eduacs.org Similar computational approaches would allow for predictions of how the 2,3-difluoro substitution pattern might favor or disfavor certain aggregate structures.

Hirshfeld Surface Analysis for Intermolecular Interactions

A thorough search of scientific literature reveals no specific studies focused on the Hirshfeld surface analysis of the compound Lithium, (2,3-difluorophenyl)-. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps various properties onto the molecular surface, providing insights into the nature and extent of close contacts between neighboring molecules.

Typically, a Hirshfeld surface analysis would involve generating a three-dimensional surface around a molecule in a crystal, colored according to properties like dnorm (a normalized contact distance), shape index, and curvedness. This visualization allows for the identification of key intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.

While computational and theoretical investigations are common for organolithium compounds, and Hirshfeld surface analysis is a well-established method for studying intermolecular interactions in molecular crystals, there is currently no published research applying this specific technique to Lithium, (2,3-difluorophenyl)-. Consequently, detailed research findings, including data tables on interaction percentages and enrichment ratios, are not available for this compound.

Future computational studies on the solid-state structure of Lithium, (2,3-difluorophenyl)- would be necessary to perform a Hirshfeld surface analysis and elucidate the specific intermolecular forces that govern its crystal packing. Such an investigation would provide valuable information on the roles of the fluorine and lithium atoms in directing the supramolecular assembly.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of (2,3-difluorophenyl)lithium involves the directed ortho-metalation of 1,2-difluorobenzene (B135520) using a strong base like n-butyllithium at low temperatures. While effective, this method relies on cryogenic conditions and pyrophoric reagents, prompting research into more sustainable and efficient alternatives.

Emerging strategies focus on minimizing waste, reducing energy consumption, and improving safety. One promising avenue is the application of mechanochemistry , which uses mechanical force (e.g., ball milling) to drive chemical reactions. This solvent-free approach could potentially generate aryllithium species from aryl halides and lithium metal without the need for large volumes of organic solvents and strict inert gas atmospheres, significantly simplifying the procedure and reducing environmental impact.

Another area of development is the reductive cleavage of carbon-heteroatom bonds other than halogens. Research has shown that aryllithium reagents can be generated from N-arylpyrroles via reductive C–N bond cleavage using lithium metal. kyoto-u.ac.jp Adapting such methods could provide alternative precursors to the commonly used, and sometimes expensive, aryl halides. These innovative approaches aim to make the synthesis of (2,3-difluorophenyl)lithium more scalable, cost-effective, and environmentally benign.

| Synthetic Method | Precursors | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Directed Ortho-Metalation | 1,2-Difluorobenzene, n-Butyllithium | Cryogenic temperatures (-50°C to -78°C), inert atmosphere, ethereal or hydrocarbon solvents | High yield, well-established | Requires strong pyrophoric base, low temperatures, strict anhydrous conditions |

| Lithium-Halogen Exchange | 1-Bromo-2,3-difluorobenzene (B1273032), n-Butyllithium or t-Butyllithium | Very low temperatures (-78°C to -120°C), inert atmosphere | Very fast reaction, high functional group tolerance | Requires halogenated precursor, cryogenic conditions |

| Mechanochemical Synthesis | Aryl halide (e.g., 1-bromo-2,3-difluorobenzene), Lithium metal | Ball milling, solvent-free or minimal solvent, room temperature | Sustainable (solvent-free), simplified setup, potentially scalable | Heat management in large-scale reactions, optimization of milling parameters |

| Reductive C-N Cleavage | N-(2,3-difluorophenyl)pyrrole derivative, Lithium metal | THF solvent, 0°C to room temperature | Avoids use of aryl halides, milder conditions than some methods | Requires synthesis of specialized N-aryl precursor |

Expanding the Scope of Reactivity and New Reaction Discovery

(2,3-Difluorophenyl)lithium is a potent nucleophile and a strong base, but its full synthetic potential remains to be explored. Future research will likely focus on expanding its reactivity profile beyond simple additions to electrophiles like carbon dioxide or aldehydes.

A key area for expansion is in transition-metal-catalyzed cross-coupling reactions . While organolithium reagents can be challenging substrates for direct cross-coupling, they are excellent precursors for other organometallic reagents via transmetalation. wikipedia.org Reacting (2,3-difluorophenyl)lithium with zinc or copper salts can generate the corresponding organozinc or organocuprate reagents. kyoto-u.ac.jp These more stable intermediates can then participate in a wide range of powerful C-C and C-heteroatom bond-forming reactions, such as Negishi and Suzuki-Miyaura couplings, or conjugate additions to α,β-unsaturated systems.

Furthermore, the discovery of new reactions involving the direct use of (2,3-difluorophenyl)lithium is an active field. This includes exploring its role in:

Anionic polymerization: As an initiator for the synthesis of polymers, where the 2,3-difluorophenyl group would be incorporated as an end-group, influencing the polymer's properties. wikipedia.org

Addition to a broader range of electrophiles: Investigating reactions with nitriles, imines, and epoxides to generate highly functionalized difluorinated compounds.

Directed remote metalation: Utilizing the lithium reagent to deprotonate other positions on a complex substrate, guided by coordinating functional groups.

| Reaction Class | Electrophile/Partner | Potential Product Type | Significance |

|---|---|---|---|

| Nucleophilic Addition | Weinreb amides, Isocyanates, Epoxides | Ketones, Amides, Alcohols | Access to diverse functionalized fluorinated aromatics |

| Transmetalation-Coupling | ZnCl₂, CuCN; then Aryl/Vinyl Halide + Pd/Ni catalyst | Difluorinated Biaryls, Stilbenes | Construction of complex π-conjugated systems for materials science |

| Conjugate Addition (via cuprate) | α,β-Unsaturated Ketones/Esters | β-(2,3-difluorophenyl) Carbonyl Compounds | Asymmetric C-C bond formation with chiral ligands |

| Polymerization Initiation | Styrene (B11656), Dienes, Acrylates | Polymers with a (2,3-difluorophenyl) end-group | Tailoring polymer properties (e.g., surface energy, thermal stability) |

Advanced Computational Modeling for Predictive Synthesis Design

Modern synthetic chemistry is increasingly supported by computational modeling to predict reaction outcomes, understand mechanisms, and design better reagents and conditions. mit.edumit.edu For organolithium reagents like (2,3-difluorophenyl)lithium, computational chemistry offers powerful tools to navigate their complex behavior.

Density Functional Theory (DFT) is a key method used to investigate the structure and reactivity of these compounds. researchgate.net Computational studies can:

Predict Ground State Structures: Determine the aggregation state (dimer, tetramer, etc.) and solvation of the organolithium reagent, which heavily influences its reactivity.

Elucidate C-F···Li Interactions: A crucial aspect of fluorinated aryllithiums is the potential for intramolecular coordination between the ortho-fluorine and the lithium atom. Computational models can quantify the strength of this interaction and predict its effect on the molecule's geometry and reactivity. escholarship.org

Model Reaction Pathways: By calculating the energy profiles of potential reaction pathways, researchers can predict which products are likely to form, understand stereoselectivity, and identify potential side reactions. nih.gov This allows for the rational selection of reaction conditions (temperature, solvent) before any experiments are conducted.

Rational Reagent Design: As demonstrated in the design of aryl-lithium reagents for battery applications, computational screening can be used to customize a reagent's properties, such as its reduction potential, for a specific purpose. nih.gov

The ultimate goal is to create a robust computational framework for predictive synthesis , where reaction yields and optimal conditions can be accurately forecast, minimizing the trial-and-error approach traditionally used in the laboratory and accelerating the discovery of new synthetic methodologies. mit.edu

Applications in Novel Material Synthesis and Advanced Technologies

The introduction of fluorine atoms into organic materials can dramatically alter their properties, often imparting high thermal stability, chemical resistance, and unique electronic characteristics. rsc.orgnih.gov The 2,3-difluorophenyl group is therefore a highly desirable building block for advanced materials, and (2,3-difluorophenyl)lithium is a primary tool for its incorporation.

Future applications are poised to leverage this reagent in the synthesis of materials for organic electronics . Fluorinated conjugated polymers are at the forefront of research for devices like organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The inclusion of the difluorophenyl moiety can:

Lower Frontier Molecular Orbital (HOMO/LUMO) Energy Levels: The strong electron-withdrawing nature of fluorine atoms stabilizes these orbitals, which can facilitate electron injection and improve the material's stability against oxidation. rsc.org

Influence Molecular Packing: Non-covalent interactions involving fluorine can direct the self-assembly of polymer chains in the solid state, which is critical for efficient charge transport in electronic devices. rsc.orgmdpi.com

Create n-type or Ambipolar Semiconductors: The electron-deficient nature of the fluorinated ring can help create materials that transport electrons (n-type) or both electrons and holes (ambipolar), which are essential for certain device architectures. nih.gov

Beyond conjugated polymers, (2,3-difluorophenyl)lithium can be used to synthesize small molecules for liquid crystals, fluorinated surfactants, and advanced biomedical materials where the specific substitution pattern can influence biological activity and material properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing high-purity lithium (2,3-difluorophenyl)-, and how can purity be rigorously validated?

- Methodological Answer : The synthesis of organolithium compounds like lithium (2,3-difluorophenyl)- typically involves halogen-lithium exchange or direct lithiation using reagents such as n-BuLi. Critical parameters include temperature control (−78°C to prevent decomposition) and inert atmosphere (argon/glovebox). Purity validation requires a combination of:

- NMR spectroscopy (¹⁹F and ⁷Li NMR to confirm fluorophenyl coordination and lithium environment).

- Elemental analysis (combustion analysis for C, H, F content).

- Titration with diphenylacetic acid to quantify active lithium species .

- Key Challenge : Avoiding side reactions with trace moisture/oxygen, necessitating strict Schlenk-line techniques.

Q. Which spectroscopic and computational techniques are optimal for characterizing the structural and electronic properties of lithium (2,3-difluorophenyl)-?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal structure but requires single crystals stabilized at low temperatures.

- Infrared (IR) spectroscopy : Identifies Li–C and C–F vibrational modes (e.g., Li–C stretch ~400–500 cm⁻¹).

- DFT calculations : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electronic structure. For solid-state systems, plane-wave DFT with projector augmented-wave (PAW) pseudopotentials (e.g., VASP software) improves accuracy for periodic systems .

Advanced Research Questions

Q. How do fluorinated aryl groups influence the electrochemical stability and lithium-ion mobility in lithium (2,3-difluorophenyl)- when tested as a cathode material?

- Methodological Answer :

- Cyclic voltammetry (CV) : Perform at 0.1–1 mV/s scan rates in a Li||Cu half-cell with 1M LiPF₆ in EC/DMC electrolyte. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, reducing oxidative decomposition at high voltages (>4.5 V vs. Li/Li⁺) .

- Impedance spectroscopy (EIS) : Fit Nyquist plots to a Randles circuit to quantify charge-transfer resistance (Rₐₜ) and Li⁺ diffusion coefficients. Fluorination often lowers Rₐₜ by enhancing electrolyte compatibility .

- Data Interpretation : Compare with non-fluorinated analogs (e.g., lithium phenyl) to isolate fluorine’s role.

Q. What strategies resolve contradictions between computational predictions and experimental observations of lithium (2,3-difluorophenyl)-’s redox behavior?

- Methodological Answer :

- Calibrate DFT functionals : Test GGA (e.g., PBE) vs. meta-GGA (e.g., SCAN) for redox potential accuracy. Include van der Waals corrections for non-covalent interactions in solid-state systems .

- Ab initio molecular dynamics (AIMD) : Simulate solvent effects (e.g., EC/DMC) on Li⁺ desolvation barriers, which experiments may overlook .

- Case Study : If computations overestimate redox potentials, re-evaluate solvation models or inclusion of entropy contributions.

Q. How can the interfacial stability of lithium (2,3-difluorophenyl)- with solid-state electrolytes be systematically evaluated?

- Methodological Answer :